1-Methylpiperidine-4-carbonyl chloride hydrochloride

Vue d'ensemble

Description

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with phosgene (COCl2) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent quality and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylpiperidine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 1-methylpiperidine-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran (THF).

Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate the reactions.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Applications De Recherche Scientifique

1-Methylpiperidine-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-methylpiperidine-4-carbonyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparaison Avec Des Composés Similaires

- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride

- 1-Methylpiperidine-4-carboxylic acid hydrochloride

Comparison: 1-Methylpiperidine-4-carbonyl chloride hydrochloride is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the stability of the resulting products. Its versatility makes it a preferred choice in various synthetic applications.

Activité Biologique

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

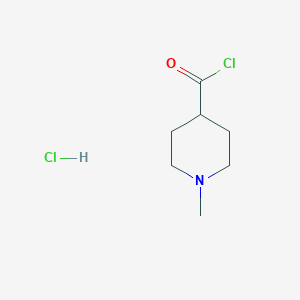

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H10Cl2N

- Molecular Weight : 179.07 g/mol

- CAS Number : 7462-84-2

This compound is a derivative of piperidine, which is known for its versatility in drug design due to its ability to interact with various biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of bacterial cell division. It has been shown to interact with the FtsZ protein, a critical component in bacterial cytokinesis. The binding of this compound to FtsZ disrupts its function, leading to impaired cell division and ultimately bacterial death.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| MSSA | 0.25 |

| MRSA (USA300) | 0.5 |

| VRSA | 0.125 |

These results suggest that the compound has a lower MIC compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent against resistant strains.

Case Studies

-

Study on MRSA Inhibition :

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various MRSA isolates. It was found that the compound not only inhibited bacterial growth but also induced morphological changes consistent with FtsZ inhibition. Notably, no cytotoxicity was observed in mammalian cells at concentrations exceeding those required for antibacterial activity . -

In Vivo Efficacy :

In vivo experiments demonstrated that the compound significantly reduced bacterial load in mouse models of systemic MRSA infections when administered both intravenously and orally. The results indicated a superior efficacy compared to existing treatments, suggesting a promising avenue for further development .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It was found to have no significant cytotoxic effects on human cell lines at therapeutic concentrations, which is crucial for its potential use in clinical settings .

Propriétés

IUPAC Name |

1-methylpiperidine-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZOVLQKKXFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620766 | |

| Record name | 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-84-2 | |

| Record name | NSC402182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.